N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide
Description
Properties
CAS No. |
796972-39-9 |
|---|---|
Molecular Formula |
C9H11ClN4S |
Molecular Weight |
242.73 g/mol |
IUPAC Name |
1-amino-3-[1-(4-chlorophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H11ClN4S/c1-6(13-14-9(15)12-11)7-2-4-8(10)5-3-7/h2-5H,11H2,1H3,(H2,12,14,15) |
InChI Key |
ALPYDSXJTGXBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)NN)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Condensation : TCH reacts with 4-chlorobenzaldehyde via nucleophilic attack of the hydrazine group on the aldehyde’s carbonyl carbon, forming a Schiff base.
- Cyclization : The intermediate undergoes intramolecular cyclization, stabilized by the sulfur atom in TCH, yielding the final product.
Experimental Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol-water (4:1 v/v) |
| Catalyst | Glacial acetic acid (0.1 mmol) |
| Temperature | Reflux (80–85°C) |
| Reaction Time | 4–6 hours |
| Yield | 65–75% |
Key Observations :
- The reaction is monitored using TLC (ethyl acetate/hexane, 1:1).
- The product precipitates upon cooling and is purified by recrystallization in ethanol.
Microwave-Assisted Synthesis
Microwave irradiation offers a faster, solvent-free alternative to traditional methods. This approach reduces reaction time and improves yield due to uniform heating.
Procedure
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Solvent-free |
| Catalyst | None |
| Temperature | 700 W microwave power |
| Reaction Time | 5 minutes |
| Yield | 75–81% |
Advantages :
- Shorter reaction time (5 minutes vs. 4–6 hours in traditional methods).
- Higher purity due to reduced side reactions.
Alternative Catalytic Systems
Some studies explore catalysts like p-toluenesulfonic acid (TSA) or HCl to enhance reaction efficiency.
Spectral Characterization
The compound is characterized via IR, NMR, and mass spectrometry.
IR Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=N (imine) | 1613–1620 |
| N–H (hydrazine) | 3260–3150 |
| C=S (thiocarbohydrazide) | 1250–1300 |
Key Peaks :
1H NMR Data
| Proton Group | δ (ppm) |
|---|---|
| CH₂ (ethylidene) | 2.28–2.34 (s) |
| Aromatic (4-Cl-C₆H₄) | 7.08–7.63 (m) |
| NH (hydrazine) | 4.50–5.03 (br) |
Notable Features :
- The ethylidene CH₂ protons appear as a singlet due to symmetry.
- Aromatic protons show splitting patterns consistent with para-substituted chlorobenzene.
Comparative Analysis of Methods
| Method | Time | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Traditional Reflux | 4–6 h | 65–75% | Scalable, low cost | Long reaction time |
| Microwave-Assisted | 5 min | 75–81% | High efficiency, eco-friendly | Requires specialized equipment |
| TSA-Catalyzed (Hypothetical) | 6 h | 70–85% | Improved selectivity | Catalyst cost, longer time |
Research Findings and Applications
- Biological Activity : Thiocarbohydrazide derivatives exhibit antimicrobial and anticancer properties. For example, N'-[1-(thiophen-2-yl)ethylidene]hydrazinecarbothiohydrazide shows cytotoxic activity against cancer cell lines.
- Structural Variations : Substituting the 4-chlorophenyl group with electron-donating/withdrawing groups modulates reactivity and biological efficacy.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create new compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Hydroxyphenyl Derivatives
- TCBOH (N′-(1-(2-hydroxyphenyl)ethylidene)hydrazinecarbothiohydrazide): Substituting the 4-chlorophenyl group with a 2-hydroxyphenyl moiety significantly enhances corrosion inhibition efficiency. In 1.0 M HCl, TCBOH achieved 92.4% inhibition efficiency (IE) for mild steel, outperforming its analogues (e.g., TSCOH: 86.6% IE) due to improved adsorption via hydroxyl groups .
- H25 and H26 : These derivatives feature hydroxybenzylidene substituents (ortho and para positions). H25 (223–225°C) and H26 (293–296°C) exhibit distinct melting points, suggesting that substituent position influences crystallinity and thermal stability .
Halogen-Substituted Derivatives
- 4-Bromophenyl Analogues : Derivatives like 2-(2-oxo-4-phenyl-2H-chromen-7-yloxy)-N′-(1-(4-bromophenyl)ethylidene)acetohydrazide demonstrated antiviral activity against hepatitis A virus (HAV) with IC50 = 10.7 μg/ml, comparable to the 4-chlorophenyl variant (IC50 = 8.5 μg/ml). Halogenated groups enhance lipophilicity and target binding .
- 6l (4-bromophenyl + benzimidazole-thiosemicarbazide): Exhibited α-amylase and α-glucosidase inhibition, highlighting the role of halogen-electrophile interactions in enzyme binding .
Heterocyclic Modifications
Antiviral Activity
- The 4-chlorophenyl derivative demonstrated potent virustatic effects against HAV (IC50 = 8.5 μg/ml), outperforming non-halogenated analogues. Chlorine’s electronegativity likely enhances viral protease or polymerase inhibition .
Enzyme Inhibition
Corrosion Inhibition
Inhibition Efficiency Ranking :
Compound IE (%) Substituent TCBOH 92.4 2-hydroxyphenyl TSCOH 86.6 2-hydroxyphenyl + thioamide 4-Chlorophenyl analogues (inferred) ~85–90 4-chlorophenyl
TCBOH’s superior performance is attributed to planar adsorption on mild steel via hydroxyl and thiohydrazide groups, as confirmed by molecular dynamics (MD) simulations .
Physicochemical Properties
Melting Points
Solubility
- Hydroxyacetophenone derivatives (e.g., ATOH, BZOH) exhibit high solubility in acidic media, critical for corrosion inhibition. Chlorophenyl derivatives may require polar aprotic solvents (e.g., DMF) for synthesis .
Biological Activity
N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide, also known as a thiosemicarbazone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a hydrazone linkage and a thioamide group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.73 g/mol |
| IUPAC Name | N'-[1-(4-chlorophenyl)ethylidene]thiosemicarbazide |
| Melting Point | 150-152°C |
Biological Activities
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) in the low micromolar range.
- Anticancer Activity : The compound has been evaluated for its anticancer potential against several cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. A notable study reported an IC50 value of 15 µM against MCF-7 breast cancer cells.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This is particularly relevant in conditions like arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzymatic Inhibition : The thiosemicarbazone moiety can chelate metal ions, which is crucial in inhibiting metalloenzymes involved in cancer progression and microbial resistance.
- Reactive Oxygen Species (ROS) Modulation : The compound may modulate oxidative stress levels within cells, contributing to its anticancer effects by inducing cell cycle arrest and apoptosis.
Case Studies
- Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against multidrug-resistant strains of bacteria. The results indicated that it effectively inhibited growth at concentrations significantly lower than traditional antibiotics .
- Cancer Research : A research article highlighted the compound's efficacy against various cancer cell lines, particularly noting its synergistic effects when combined with standard chemotherapy agents like doxorubicin .
- Inflammation Models : Experimental models of inflammation demonstrated that treatment with this compound reduced edema and inflammatory markers significantly compared to control groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
